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Introduction

BG11 medium is a widely used, defined medium for the cultivation of cyanobacteria and other
algae. Its specific nutrient composition supports the growth of photoautotrophic organisms,
making it an ideal choice for studying biofilm formation in these microorganisms. Biofilms are
complex communities of microorganisms adhered to a surface, encased in a self-produced
matrix of extracellular polymeric substances (EPS). Understanding the mechanisms of biofilm
formation is crucial in various fields, from industrial applications to drug development, as
biofilms can have both beneficial and detrimental effects. These application notes provide
detailed protocols for using BG11 medium to study cyanobacterial biofilm formation, including
media preparation, experimental setup, quantification methods, and an overview of relevant
signaling pathways.

Data Presentation
Table 1: Composition of BG11 Medium
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This table provides the components for preparing 1 liter of BG11 medium. It is crucial to add

the components in the specified order to prevent precipitation.

Stock Solution

Amount per Liter of Final

Component . . .
Concentration Medium Concentration
NaNOs 150 g/L 10 mL 1.5¢g/L
K2HPO4:-3H20 40 g/L 1mL 0.04 g/L
MgS04-7H20 75 g/L 1mL 0.075 g/L
CaClz2:2H20 36 g/L 1mL 0.036 g/L
Citric Acid 6 g/L 1mL 0.006 g/L
Ferric Ammonium
] 6 g/L 1mL 0.006 g/L
Citrate
NazEDTA-2H20 1lg/L 1mL 0.001 g/L
Na2COs 20 g/L 1mL 0.02 g/L
BG-11 Trace Metal
See Table 2 1mL -

Solution

Note: For culturing heterocystous cyanobacteria, NaNOs should be omitted to maintain their

nitrogen-fixing ability.[1]

ble 2: C ition of BG- | Soluti

Component Concentration (g/L)

H3BOs3 2.86

MnClz-4H20 1.81

ZnS0a4-7TH20 0.222

Naz2Mo00a4-2H20 0.390

CuS0a4-5H20 0.079

Co(NO3)2-6H20 0.0494
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Note: Dissolve each component completely before adding the next.[1]

Experimental Protocols
Protocol 1: Preparation of BG11 Medium

o Prepare Stock Solutions: Prepare individual stock solutions for each component as listed in
Table 1 and Table 2. Store stock solutions in the refrigerator.[2]

e Mixing: To approximately 900 mL of deionized water, add the specified volume of each stock
solution from Table 1 in the order listed while stirring continuously.[3]

e Add Trace Metals: Add 1 mL of the BG-11 Trace Metal Solution.

e Final Volume: Adjust the final volume to 1 liter with deionized water.

e pH Adjustment: Adjust the pH to approximately 7.5 to avoid heavy precipitation.[1]
« Sterilization: Sterilize the medium by autoclaving at 121°C for 15-20 minutes.[2][4]

o Storage: Allow the medium to cool and store it at refrigerator temperature. For biofilm
experiments, it is recommended to use freshly prepared BG11 medium (within 4 days) for
reproducible results.[5]

Protocol 2: Cyanobacterial Biofilm Formation Assay

This protocol describes a common method for studying biofilm formation in multi-well plates.

e Pre-culture Preparation: Inoculate the cyanobacterial strain of interest into a flask containing
liquid BG11 medium. Grow the culture under appropriate light and temperature conditions
(e.g., 30°C with a light flux of 20-30 pumol photons m~2 sec1) until it reaches the desired
growth phase (e.g., mid-exponential).[5]

 Inoculation: Dilute the pre-culture with fresh BG11 medium to a specific optical density (e.g.,
ODy7s0 of 0.1). Add a defined volume (e.g., 2 mL for a 24-well plate or 200 pL for a 96-well
plate) of the diluted culture to the wells of a sterile multi-well plate. Include wells with medium
only as a negative control.
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 Incubation: Incubate the plates under static conditions at a suitable temperature and light
intensity for a defined period (e.g., 7-14 days) to allow for biofilm formation.

e Quantification: After the incubation period, quantify the biofilm formation using one of the
methods described in Protocol 3.

Protocol 3: Quantification of Biofilm Formation

Method A: Crystal Violet (CV) Staining
This method quantifies the total adhered biomass.[6]

 Remove Planktonic Cells: Carefully remove the culture medium from each well without
disturbing the biofilm.

» Washing: Gently wash the wells three times with distilled water to remove any remaining
planktonic cells.

» Staining: Add a 0.1% crystal violet solution to each well to stain the adhered biomass and
incubate for 20-30 minutes at room temperature.[6]

e Washing: Remove the crystal violet solution and rinse the wells again with distilled water to
remove unbound dye.

e Solubilization: Add 70-95% ethanol or another suitable solvent (e.g., 30% acetic acid) to
each well to release the bound CV dye from the biofilm.

o Measurement: Transfer the solubilized CV solution to a new microplate and measure the
absorbance at a wavelength of 540-595 nm using a plate reader.[6][7]

Method B: Chlorophyll Measurement

This method is particularly useful for phototrophic biofilms and quantifies the biomass of
photosynthetic organisms.[5]

o Separate Sessile and Planktonic Cells: Carefully remove the planktonic culture (supernatant)
from each well.
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o Harvest Sessile Cells: Scrape the biofilm from the surface of the well into a known volume of
fresh medium or a suitable solvent (e.g., methanol or ethanol).

o Chlorophyll Extraction: Incubate the cell suspension in the dark to extract chlorophyll. The
incubation time and temperature will depend on the solvent used.

o Centrifugation: Centrifuge the samples to pellet cell debris.

» Measurement: Measure the absorbance of the supernatant at the chlorophyll absorption
peaks (e.g., 665 nm and 720 nm for chlorophyll a). The chlorophyll concentration can be
calculated using established formulas.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Biofilm Regulation in
Cyanobacteria

In the model cyanobacterium Synechococcus elongatus, biofilm formation is regulated by a
complex interplay of intra- and intercellular signaling pathways. A key player in this regulation is
the RNA polymerase sigma factor SigF1.[8] SigF1 is required for a biofilm-suppression
mechanism that involves an extracellular inhibitor.[8] Inactivation of sigF1 leads to a decrease
in the transcription of genes encoding the primary pilus subunit, preventing pilus assembly.[8]
This, in turn, appears to abrogate the secretion of the biofilm inhibitor.[8] Consequently, the
expression of the ebfG-operon, which encodes for matrix components, is significantly
upregulated, leading to biofilm formation.[9][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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